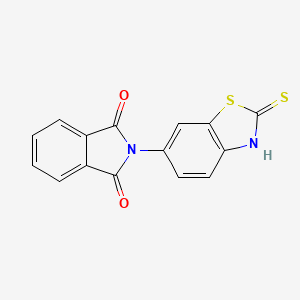![molecular formula C18H24N2O2 B5625105 6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5625105.png)
6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinolinol derivatives involves a series of chemical reactions starting from readily available materials. For instance, Xiao-kai et al. (2013) described a synthesis method involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and methyl vanillate as starting materials, obtaining the target compound through steps including deprotection, methylation, nitration, reduction, and Niementowski cyclization, achieving an overall yield of 56% (Xiao-kai, 2013).
Molecular Structure Analysis
Quinolinol derivatives exhibit complex molecular structures that can be elucidated through spectral characterization techniques such as FTIR, NMR, and UV spectroscopy. Sarkar et al. (2021) conducted a study on quinazolinone derivatives, utilizing density functional theory (DFT) calculations to analyze vibrational properties, charge distribution, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinolinol compounds can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. Dyablo et al. (2015) reported the synthesis of quinoline derivatives involving reactions with dimethylamine solution in alcohol, leading to aminodehalogenation and the nucleophilic substitution of methoxy groups (Dyablo et al., 2015).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting point, and stability, can be significantly influenced by their molecular structure. Hirano et al. (2004) discussed the strong fluorescence of 6-methoxy-4-quinolone derivatives in a wide pH range, highlighting their stability against light and heat, making them useful for biomedical analysis (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
6-methoxy-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-8-20(9-7-12)11-16-13(2)19-17-5-4-14(22-3)10-15(17)18(16)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMEAVFDWIZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine](/img/structure/B5625023.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5625031.png)
![2-(1H-benzimidazol-2-yl)-3-[(5-chloro-2-methoxyphenyl)amino]acrylonitrile](/img/structure/B5625035.png)
![(4S)-N,N-diethyl-4-{[(4-fluorophenoxy)acetyl]amino}-1-methyl-L-prolinamide](/img/structure/B5625039.png)

![{3-allyl-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5625059.png)
![rel-(1S,6R)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5625074.png)
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5625090.png)




![2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5625130.png)